molecular formula C17H20BrNO B12706645 Ethanamine, 2-((R)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- CAS No. 189298-43-9

Ethanamine, 2-((R)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-

Cat. No.: B12706645
CAS No.: 189298-43-9
M. Wt: 334.2 g/mol
InChI Key: NUNIWXHYABYXKF-QGZVFWFLSA-N
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Description

Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a bromophenyl group and a phenylmethoxy group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, phenylmethanol, and dimethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with phenylmethanol in the presence of a suitable catalyst to form the intermediate 4-bromophenylmethanol.

    Amination Reaction: The intermediate is then subjected to an amination reaction with dimethylamine under controlled conditions to yield the final product, Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the removal of the bromine atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms with the bromine atom removed or replaced.

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its effects and potential therapeutic uses.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • Ethanamine, 2-methoxy-
  • Ethanamine, 2-phenyl-
  • Ethanamine, 2-(4-bromophenyl)-

Comparison: Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is unique due to the presence of both a bromophenyl group and a phenylmethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

189298-43-9

Molecular Formula

C17H20BrNO

Molecular Weight

334.2 g/mol

IUPAC Name

2-[(R)-(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3/t17-/m1/s1

InChI Key

NUNIWXHYABYXKF-QGZVFWFLSA-N

Isomeric SMILES

CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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